2-Amino-4-methoxypentanoic acid

Description

Properties

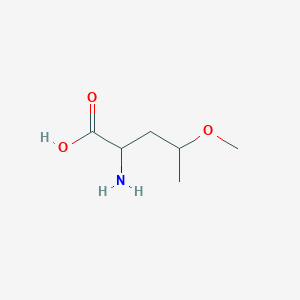

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-amino-4-methoxypentanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-4(10-2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |

InChI Key |

AZGHNRRXYCERMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C(=O)O)N)OC |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis via Alkylation and Substitution

A representative chemical synthesis approach involves:

- Starting from a suitable pentanoic acid derivative or precursor.

- Introduction of the methoxy group at the 4-position through nucleophilic substitution or methylation of a hydroxy precursor.

- Amination at the 2-position, often achieved by reductive amination or substitution reactions using ammonia or amine sources.

Though direct literature on 2-Amino-4-methoxypentanoic acid is limited, analogous methods for related compounds such as 2-amino-4-methoxy-6-methyl-1,3,5-triazine have been documented in patent CN113943258B, which describes a one-pot multi-step synthesis involving controlled temperature, pH adjustments, and sequential addition of reagents like alkali, ammonia water, and sodium hydroxide to achieve high purity and yield.

One-Pot Synthesis Strategy (Patent-Inspired)

A summarized version of the one-pot method adapted for similar compounds includes:

| Step | Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Cyanuric chloride + dimethyl malonate + solvent A + alkali, controlled temperature | Formation of intermediate compound IV | Intermediate solution |

| 2 | Recover solvent A, add solvent B, HCl, ammonia water, constant temperature stirring | Conversion to compound V | Intermediate solution |

| 3 | Recover solvent B, add methanol, NaOH (32%), temperature control, acidification with HCl | Final conversion to target compound | Crystallization and isolation |

This method achieves product purity >98% and yields of approximately 75-80% for similar amino-methoxy compounds.

Enzymatic and Biocatalytic Synthesis

Enzymatic synthesis offers a greener alternative by using specific enzymes to catalyze selective functional group transformations. For this compound:

- Biocatalysis can facilitate regioselective methoxylation and amination steps under mild conditions.

- Enzymes such as amino acid synthases or engineered transaminases may be employed to introduce the amino group with high stereoselectivity.

- This approach reduces hazardous reagents and byproducts, enhancing environmental compatibility.

Though detailed enzymatic protocols for this exact compound are sparse, the general principle involves enzymatic conversion of precursor molecules with controlled substrate specificity and reaction conditions.

Analytical and Purification Techniques

Throughout preparation, analytical methods such as High-Performance Liquid Chromatography (HPLC) are critical for monitoring reaction progress and purity. Crystallization under controlled temperature and pH adjustments are used for product isolation and purification.

Comparative Summary of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Multi-step chemical | Sequential reagent addition, temperature and pH control | High purity (>98%), good yield (75-80%) | Requires multiple steps, uses hazardous reagents |

| One-pot synthesis | Integrated reaction sequence in one vessel | Simplifies process, reduces time | Requires precise control of conditions |

| Enzymatic synthesis | Biocatalysis with enzymes | Environmentally friendly, selective | Limited availability of enzymes, scale-up challenges |

Detailed Research Findings and Data

Yield and Purity Data from Patent CN113943258B

| Step | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Step 1 | 40-60 | - | - | - | Formation of intermediate IV |

| Step 2 | 35-45 | 1 | - | - | Formation of intermediate V |

| Step 3 | 0-10 (NaOH addition), 30-40 (acidification) | 8-10 | 75-80 | >98 | Final compound crystallized and dried |

HPLC analysis confirms raw material content less than 1% at each stage, indicating efficient conversion.

Enzymatic Synthesis Notes

- Enzymatic routes require optimization of enzyme type, substrate concentration, pH, and temperature.

- Biocatalysis can achieve stereoselective synthesis, which is beneficial for pharmaceutical applications.

- Research indicates potential for scale-up with recombinant enzyme systems.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methoxypentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The methoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted amino acids .

Scientific Research Applications

2-Amino-4-methoxypentanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. The compound may also modulate signaling pathways by interacting with receptors or other proteins .

Comparison with Similar Compounds

2-Amino-4-methylpentanoic acid

- Structure : Methyl (-CH₃) group at the 4th position.

- Properties: Listed in the CRC Handbook of Chemistry and Physics (CAS data), this compound has a molecular weight of ~145 g/mol (inferred from analogs).

- Applications : Used in peptide synthesis and as a building block for bioactive molecules.

2-Amino-4-hydroxy-3-methylpentanoic acid

- Structure : Hydroxy (-OH) and methyl (-CH₃) groups at the 4th and 3rd positions, respectively.

- Properties: Melting point (224–225°C) and optical activity ([α]D +31°) suggest high crystallinity and chirality-dependent interactions.

- Applications : Found in natural products (e.g., 4-hydroxyisoleucine) with insulin-mimetic properties .

(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid

- Structure : Stereospecific hydroxy and methyl groups.

- Stereochemistry may confer unique binding affinities in enzyme inhibition or receptor interactions.

Functionalized Derivatives in Medicinal Chemistry

(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic acid

- Structure : Incorporates a benzylidene-thiazol moiety.

- Properties: High yield (96%), melting point (209–211°C), and IR data (C=O, C=N stretches) suggest stability and conjugation-dependent bioactivity.

- Applications: Tested as an anticancer agent, demonstrating the role of amino acid backbones in drug design .

2-(Aminomethyl)-4-methylpentanoic acid

- Structure: Aminomethyl (-CH₂NH₂) branch at the 2nd position.

- Properties : Molecular weight 145.2 g/mol; hydrochloride salt form (MFCD07372883) indicates improved solubility for lab use. The branched chain may affect peptide backbone conformation .

Biological Activity

Introduction

2-Amino-4-methoxypentanoic acid (AMB) is a non-proteinogenic amino acid produced by certain strains of Pseudomonas aeruginosa. It has garnered attention due to its biological activity, particularly its toxic effects on various organisms and its potential role in microbial virulence. This article explores the biosynthesis, mechanisms of action, and biological implications of AMB, supported by recent research findings and case studies.

Biosynthesis of this compound

AMB is synthesized through a multi-gene cluster in Pseudomonas aeruginosa, comprising five genes: ambA, ambB, ambC, ambD, and ambE. This gene cluster encodes proteins responsible for the transport and enzymatic conversion of L-glutamate into AMB via non-ribosomal peptide synthetases (NRPS) .

Key Steps in Biosynthesis

- Substrate Loading :

- Peptide Formation :

- Transport Mechanism :

Toxicity Profile

AMB exhibits toxicity towards both prokaryotic and eukaryotic cells. Its primary mechanisms of action include:

- Inhibition of Enzymatic Pathways : AMB has been shown to inhibit several key enzymes:

- Virulence Factor : The role of AMB as a virulence factor in Pseudomonas aeruginosa was evaluated using an Acanthamoeba castellanii model. Although it inhibited growth and induced cyst formation, the concentrations required were relatively high, suggesting limited contribution to virulence under natural conditions .

Inhibition of Pathogens

AMB has demonstrated inhibitory effects against several important pathogens:

- Plant Pathogens : Effective against Erwinia amylovora, a significant plant pathogen.

- Animal Pathogens : Inhibits growth of Staphylococcus aureus, indicating potential applications in agricultural and clinical settings .

Case Study 1: Enzymatic Inhibition

A study explored the inhibition of aspartate aminotransferase by AMB in rat hepatocytes. The results indicated that AMB could significantly reduce enzyme activity at specific concentrations, highlighting its potential as a metabolic disruptor .

Case Study 2: Virulence Assessment

Research assessing AMB's role in Pseudomonas aeruginosa virulence utilized an amoebic model to evaluate growth inhibition. The findings suggested that while AMB can affect growth dynamics, its actual impact on virulence is context-dependent, influenced by environmental factors and microbial interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.